molecular formula C8H14ClNO4 B2569946 1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride CAS No. 2241107-75-3

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride

Cat. No.: B2569946
CAS No.: 2241107-75-3
M. Wt: 223.65
InChI Key: HKRVWCZPRPGIRC-IKHUEJFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO4·HCl. It is a derivative of cyclobutane, featuring two methyl groups and an amino group attached to the cyclobutane ring, along with two ester groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring is formed through a [2+2] cycloaddition reaction.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.

    Esterification: The ester groups are formed through esterification reactions involving carboxylic acids and alcohols.

    Hydrochloride Formation: The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction steps but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions is common to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), primary amines (RNH2).

Major Products

Scientific Research Applications

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylcyclobutane-1,3-dicarboxylate: Lacks the amino group, making it less versatile in certain reactions.

    1-Aminocyclobutane-1,3-dicarboxylate: Lacks the methyl groups, affecting its steric properties and reactivity.

    Cyclobutane-1,3-dicarboxylate: Lacks both the amino and methyl groups, making it a simpler but less functional compound.

Uniqueness

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

dimethyl 1-aminocyclobutane-1,3-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-12-6(10)5-3-8(9,4-5)7(11)13-2;/h5H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRVWCZPRPGIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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